molecular formula C12H12ClF2NO B12236408 N-(2-chloro-4-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide

N-(2-chloro-4-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide

Cat. No.: B12236408
M. Wt: 259.68 g/mol
InChI Key: TXKRUKWKSPPIQB-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide is an organic compound characterized by the presence of a cyclobutane ring substituted with a carboxamide group, a difluoromethyl group, and a 2-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific conditions.

    Attachment of the 2-chloro-4-methylphenyl Group: This step involves the use of a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the 2-chloro-4-methylphenyl group to the cyclobutane ring.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents like ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide is unique due to the presence of the difluorocyclobutane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H12ClF2NO

Molecular Weight

259.68 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide

InChI

InChI=1S/C12H12ClF2NO/c1-7-2-3-10(9(13)4-7)16-11(17)8-5-12(14,15)6-8/h2-4,8H,5-6H2,1H3,(H,16,17)

InChI Key

TXKRUKWKSPPIQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(C2)(F)F)Cl

Origin of Product

United States

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